molecular formula C23H23N5O3S B2419710 N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896317-80-9

N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2419710
CAS RN: 896317-80-9
M. Wt: 449.53
InChI Key: YNTUEILXUISKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Key Intermediate for β-Lactam Antibiotics Production : A study highlights the synthesis of a key intermediate, showcasing its importance in the production of β-lactam antibiotics, which are crucial for fighting bacterial infections (Cainelli et al., 1998).
  • Modification for PI3K Inhibitors : Research demonstrates modifications to similar compounds enhancing anticancer effects and reducing toxicity, indicating potential applications in cancer treatment by inhibiting PI3Ks and mTOR (Xiao-meng Wang et al., 2015).
  • Antimicrobial Applications : Another study reports the synthesis and structural elucidation of derivatives showcasing antimicrobial, antifungal, and anti-tuberculosis activities, underscoring the compound's potential in addressing various infectious diseases (B. MahyavanshiJyotindra et al., 2011).

Chemical Synthesis and Evaluation

  • Enzyme Inhibitory Activities : A study on the synthesis of triazole analogues revealed their potential as enzyme inhibitors, which could be significant in developing treatments for diseases associated with these enzymes (N. Virk et al., 2018).
  • Antioxidant Activity : Coordination complexes derived from pyrazole-acetamide were synthesized and characterized, demonstrating significant antioxidant activity, highlighting the compound's potential in oxidative stress-related conditions (K. Chkirate et al., 2019).

Antitumor and Herbicide Applications

  • Antitumor Derivatives : Research into novel antitumor derivatives containing a pyrazole moiety, including acetamide, pyrrole, and thiophene derivatives, to evaluate their antitumor activity, indicating the potential in cancer therapy (S. Alqasoumi et al., 2009).
  • Herbicide Synthesis : The synthesis of a chloroacetanilide herbicide demonstrates the compound's utility in agricultural applications, furthering the potential for developing new herbicides (B. Latli et al., 1995).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-31-19-11-9-18(10-12-19)24-21(29)16-32-23-26-25-22(28(23)27-13-4-5-14-27)17-7-6-8-20(15-17)30-2/h4-15H,3,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTUEILXUISKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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